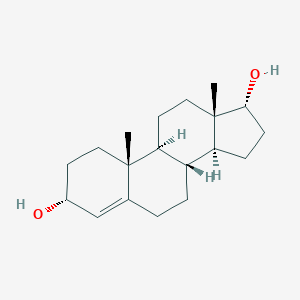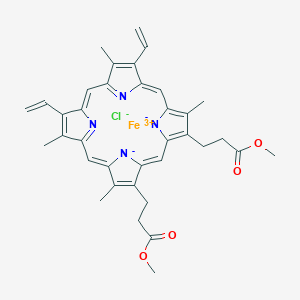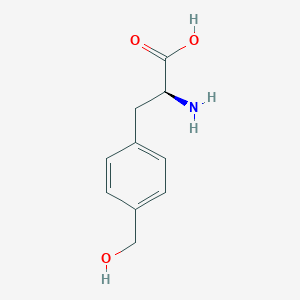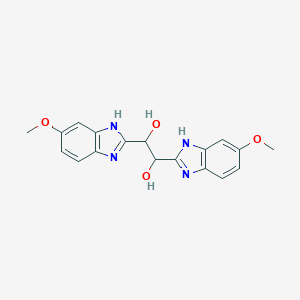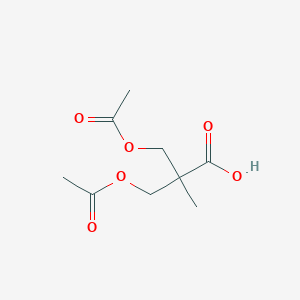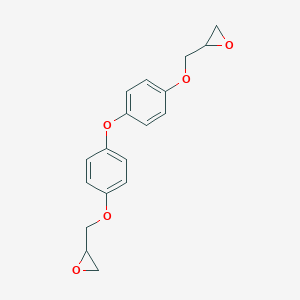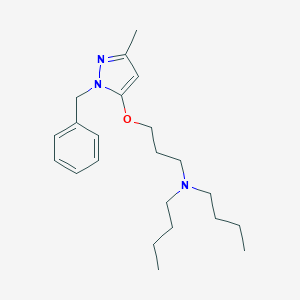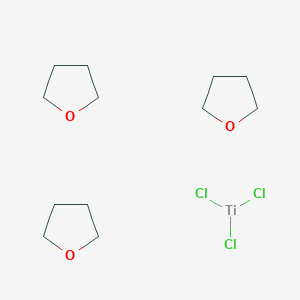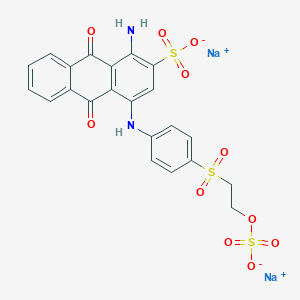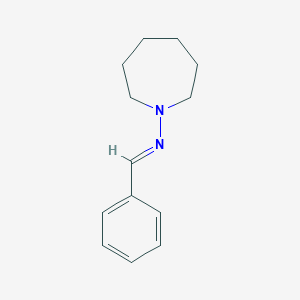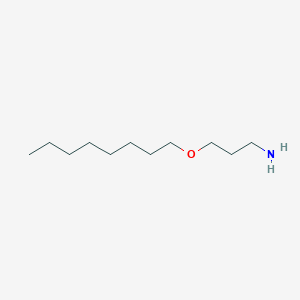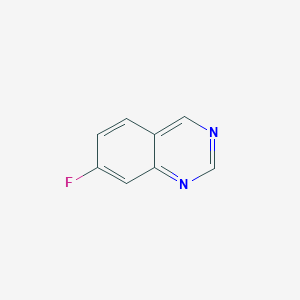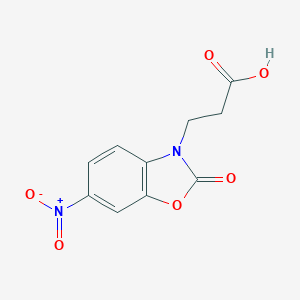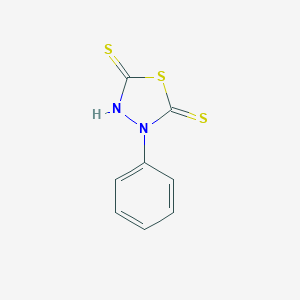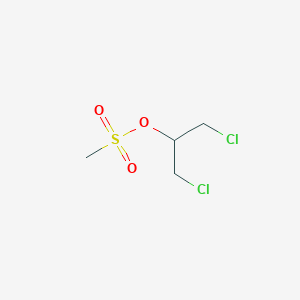
1,3-Dichloropropan-2-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloropropan-2-yl methanesulfonate, also known as DCPIB, is a chemical compound that has been extensively studied for its various scientific applications. It is a potent inhibitor of volume-regulated anion channels (VRACs), which play a crucial role in cell volume regulation, cell proliferation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloropropan-2-yl methanesulfonate has been extensively studied for its various scientific research applications. It is primarily used as an inhibitor of VRACs, which are involved in various physiological processes such as cell volume regulation, cell proliferation, and apoptosis. 1,3-Dichloropropan-2-yl methanesulfonate has been shown to inhibit VRACs in various cell types, including cancer cells, neuronal cells, and cardiac cells.
Wirkmechanismus
1,3-Dichloropropan-2-yl methanesulfonate inhibits VRACs by binding to a specific site on the channel protein. It blocks the flow of chloride ions through the channel, which leads to a decrease in the volume-regulating ion flux. This, in turn, causes the cells to swell and eventually undergo apoptosis.
Biochemische Und Physiologische Effekte
1,3-Dichloropropan-2-yl methanesulfonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in neuronal cells, and reduce ischemia/reperfusion injury in cardiac cells. Additionally, 1,3-Dichloropropan-2-yl methanesulfonate has been shown to reduce the volume of brain edema in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dichloropropan-2-yl methanesulfonate has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of VRACs, making it an ideal tool for studying the role of VRACs in various physiological processes. However, one limitation is that it is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, 1,3-Dichloropropan-2-yl methanesulfonate has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research of 1,3-Dichloropropan-2-yl methanesulfonate. One direction is to further elucidate the molecular mechanism of 1,3-Dichloropropan-2-yl methanesulfonate inhibition of VRACs. Another direction is to investigate the potential therapeutic applications of 1,3-Dichloropropan-2-yl methanesulfonate in various diseases such as cancer, stroke, and traumatic brain injury. Additionally, future research could focus on developing more water-soluble analogs of 1,3-Dichloropropan-2-yl methanesulfonate to overcome its limitations in certain experiments.
Synthesemethoden
1,3-Dichloropropan-2-yl methanesulfonate is synthesized by reacting 1,3-dichloropropan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and takes around 12 hours to complete. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Eigenschaften
CAS-Nummer |
17232-06-3 |
|---|---|
Produktname |
1,3-Dichloropropan-2-yl methanesulfonate |
Molekularformel |
C4H8Cl2O3S |
Molekulargewicht |
207.07 g/mol |
IUPAC-Name |
1,3-dichloropropan-2-yl methanesulfonate |
InChI |
InChI=1S/C4H8Cl2O3S/c1-10(7,8)9-4(2-5)3-6/h4H,2-3H2,1H3 |
InChI-Schlüssel |
ONCGQZHVGIFLRV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC(CCl)CCl |
Kanonische SMILES |
CS(=O)(=O)OC(CCl)CCl |
Synonyme |
1,3-DICHLORO-2-PROPYLMETHANESULPHONATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



